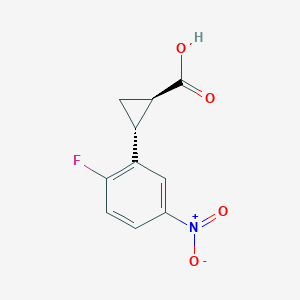
4-chloro-N-(2,2,2-trifluoroethyl)quinazolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2,2,2-trifluoroethyl)quinazolin-2-amine is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This particular compound is characterized by the presence of a chloro group at the 4th position and a trifluoroethyl group at the 2nd position of the quinazoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2,2,2-trifluoroethyl)quinazolin-2-amine typically involves the reaction of 4-chloroquinazoline with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-(2,2,2-trifluoroethyl)quinazolin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4th position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents like DMF or THF.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of various substituted quinazolines depending on the nucleophile used.
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Aplicaciones Científicas De Investigación
4-chloro-N-(2,2,2-trifluoroethyl)quinazolin-2-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Research: It serves as a tool compound in studying the biological pathways and mechanisms involving quinazoline derivatives.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(2,2,2-trifluoroethyl)quinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the catalytic process. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell proliferation and survival . Additionally, the trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-N-(2,2,2-trifluoroethyl)benzenamine: Similar structure but lacks the quinazoline ring.
4-methoxy-N-(2,2,2-trifluoroethyl)aniline: Similar structure with a methoxy group instead of a chloro group.
4-ethoxycarbonyl-N-(2,2,2-trifluoroethyl)aniline: Similar structure with an ethoxycarbonyl group instead of a chloro group.
Uniqueness
4-chloro-N-(2,2,2-trifluoroethyl)quinazolin-2-amine stands out due to its unique combination of the quinazoline ring and the trifluoroethyl group. This combination imparts distinct chemical and biological properties, such as enhanced stability, lipophilicity, and potential for enzyme inhibition. These properties make it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C10H7ClF3N3 |
|---|---|
Peso molecular |
261.63 g/mol |
Nombre IUPAC |
4-chloro-N-(2,2,2-trifluoroethyl)quinazolin-2-amine |
InChI |
InChI=1S/C10H7ClF3N3/c11-8-6-3-1-2-4-7(6)16-9(17-8)15-5-10(12,13)14/h1-4H,5H2,(H,15,16,17) |
Clave InChI |
UBAKOYCGGPFKQP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NC(=N2)NCC(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4aR,4bS,6aS,7S,9aS,9bS,11aR)-7-(Hydroxymethyl)-4a,6a-dimethyl-4b,5,6,6a,7,8,9,9a,9b,10,11,11a-dodecahydro-1H-indeno[5,4-f]quinolin-2(4aH)-one](/img/structure/B13346569.png)

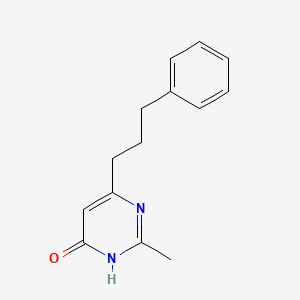
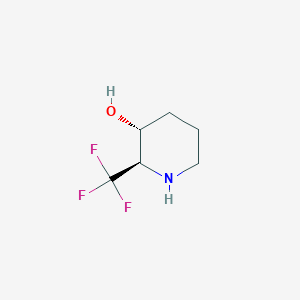

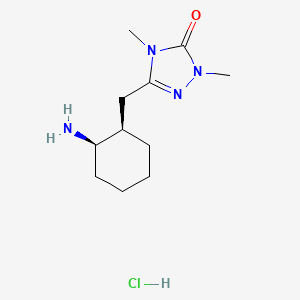
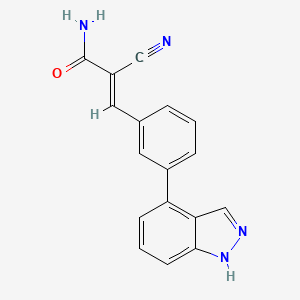
![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B13346593.png)
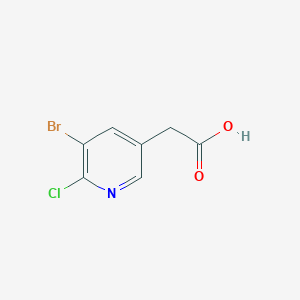

![7,7-Dimethyl-5,9-dioxaspiro[3.5]nonane](/img/structure/B13346606.png)
![rel-(4aR,7aR)-1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1H)-one](/img/structure/B13346610.png)
